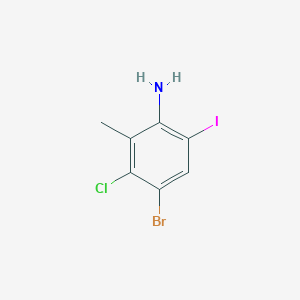

4-Bromo-3-chloro-6-iodo-2-methylaniline

Übersicht

Beschreibung

4-Bromo-3-chloro-6-iodo-2-methylaniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to an aniline ring, along with a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-6-iodo-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common approach is the sequential halogenation of 2-methylaniline. The process may involve:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amine.

Halogenation: Sequential introduction of bromine, chlorine, and iodine atoms under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-chloro-6-iodo-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-3-chloro-6-iodo-2-methylaniline serves as a versatile building block in the synthesis of biologically active compounds. It has been utilized in the development of:

- Anticancer Agents : The compound's halogen substituents enhance its binding affinity to target proteins involved in cancer cell proliferation. For instance, derivatives of this compound have shown promising results in inhibiting specific kinases that are overexpressed in various cancers .

- Antimicrobial Agents : Research indicates that halogenated anilines exhibit significant antimicrobial activity. This compound has been explored for its potential efficacy against resistant bacterial strains .

Organic Synthesis

In organic synthesis, this compound is used as an intermediate in the production of more complex molecules. Its halogen atoms facilitate nucleophilic substitutions, making it a valuable precursor for synthesizing:

- Fluorescent Dyes : This compound can be transformed into fluorescent materials used in biological imaging and sensor applications. Studies have demonstrated that modifications to its structure can yield highly fluorescent compounds suitable for detecting biomolecules .

- Polymeric Materials : The compound's reactivity allows it to be incorporated into polymer matrices, enhancing their properties for applications in electronics and photonics .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective inhibition against certain cancer cell lines. The results indicated a dose-dependent response, with significant cytotoxicity observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of halogenated anilines, including this compound. The study found that the compound showed substantial activity against Gram-positive bacteria, suggesting potential for development into new antibiotics.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-chloro-6-iodo-2-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-2-chloro-6-methylaniline

- 4-Bromo-3-chloro-2-methylaniline

- 4-Bromo-3-iodo-2-methylaniline

Uniqueness

4-Bromo-3-chloro-6-iodo-2-methylaniline is unique due to the specific combination of bromine, chlorine, and iodine atoms on the aniline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biologische Aktivität

4-Bromo-3-chloro-6-iodo-2-methylaniline is a halogenated aniline compound notable for its unique combination of bromine, chlorine, and iodine substituents on the aniline ring. This structural configuration imparts distinct chemical properties that are of significant interest in various scientific fields, including medicinal chemistry and organic synthesis.

Molecular Structure

- Chemical Formula : C7H6BrClIN

- Molecular Weight : 292.49 g/mol

Physical Properties

- Appearance : Solid

- Solubility : Soluble in organic solvents; limited solubility in water.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Nitration : Introduction of a nitro group to the aromatic ring.

- Reduction : Conversion of the nitro group to an amine.

- Halogenation : Sequential introduction of bromine, chlorine, and iodine under controlled conditions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms enhances its reactivity and binding affinity to enzymes and receptors, potentially modulating their activity .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives may inhibit tumor cell proliferation. For instance, analogs have shown activity against cancer cell lines such as HCT-116 and MCF-7 .

- Antimicrobial Properties : The compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections caused by resistant pathogens .

Case Studies and Research Findings

Several studies have explored the biological implications and applications of halogenated anilines:

-

Anticancer Studies :

- A study focused on the synthesis of halogenated quinazolines demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved interference with cellular signaling pathways critical for cancer cell survival .

- Antimicrobial Research :

- Synthetic Applications :

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-6-iodo-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClIN/c1-3-6(9)4(8)2-5(10)7(3)11/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLFMRWDIWJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1N)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.